molecular formula C13H9FO3 B1364119 2-(4-Fluorophenoxy)benzoic acid CAS No. 2795-63-3

2-(4-Fluorophenoxy)benzoic acid

Cat. No. B1364119
CAS RN: 2795-63-3
M. Wt: 232.21 g/mol
InChI Key: WRWUSRADWXKZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04198417

Procedure details

36.1 ml of 70% sodium-bis-(2-methoxyethoxy) aluminum hydride in benzene are added dropwise over a one hour span to a stirring mixture of 15 g of 2-(4-fluorophenoxy)benzoic acid in 150 ml of benzene under nitrogen at ambient temperature. After total addition, the reaction mixture is stirred for an additional 30 minutes and then permitted to stand for 4 days. Thereafter, the reaction mixture is cooled to 0° C. before adding 100 mls of 10% sodium hydroxide while stirring. Following this addition, the layers separate and the aqueous layer is extracted twice with 100 ml portions of benzene. The combined benzene solutions are successively washed twice with 100 ml portions of water, washed once with 60 ml of saturated sodium chloride solution and dried, providing a clear yellow oil. The oil is distilled at 118.5°-121.5° C. and 0.07 mm pressure to provide the clear, colorless liquid, 2-(4-fluorophenoxy)benzyl alcohol.
Name
sodium bis-(2-methoxyethoxy) aluminum hydride
Quantity
36.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[H-].COCCO[Al+]OCCOC.[F:14][C:15]1[CH:30]=[CH:29][C:18]([O:19][C:20]2[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=2[C:22](O)=[O:23])=[CH:17][CH:16]=1.[OH-].[Na+]>C1C=CC=CC=1>[F:14][C:15]1[CH:30]=[CH:29][C:18]([O:19][C:20]2[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=2[CH2:22][OH:23])=[CH:17][CH:16]=1 |f:0.1.2,4.5,^1:0|

Inputs

Step One
Name
sodium bis-(2-methoxyethoxy) aluminum hydride
Quantity
36.1 mL
Type
reactant
Smiles
[Na].[H-].COCCO[Al+]OCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After total addition
WAIT
Type
WAIT
Details
to stand for 4 days
Duration
4 d
STIRRING
Type
STIRRING
Details
while stirring
ADDITION
Type
ADDITION
Details
this addition
CUSTOM
Type
CUSTOM
Details
the layers separate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted twice with 100 ml portions of benzene
WASH
Type
WASH
Details
The combined benzene solutions are successively washed twice with 100 ml portions of water
WASH
Type
WASH
Details
washed once with 60 ml of saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
providing a clear yellow oil
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled at 118.5°-121.5° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(OC2=C(CO)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.